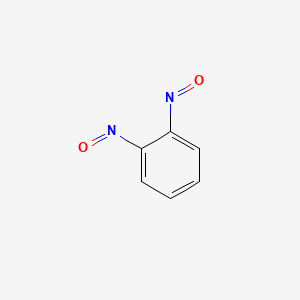

1,2-Dinitrosobenzene

CAS No.: 25550-55-4

Cat. No.: VC18991405

Molecular Formula: C6H4N2O2

Molecular Weight: 136.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25550-55-4 |

|---|---|

| Molecular Formula | C6H4N2O2 |

| Molecular Weight | 136.11 g/mol |

| IUPAC Name | 1,2-dinitrosobenzene |

| Standard InChI | InChI=1S/C6H4N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4H |

| Standard InChI Key | XYLFFOSVQCBSDT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)N=O)N=O |

Introduction

Structural and Electronic Properties

Molecular Geometry

The ortho-substitution of nitroso groups imposes significant steric and electronic effects on the benzene ring. X-ray crystallographic analyses of analogous nitrosobenzenes reveal bond angles of approximately 120° around the nitrogen atoms, with N=O bond lengths ranging from 1.20–1.25 Å . The non-planar arrangement of nitroso groups induces torsional strain, influencing stability and reactivity.

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1,450–1,550 cm⁻¹ (N=O asymmetric stretching) and 1,300–1,350 cm⁻¹ (symmetric stretching) .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR signals for aromatic protons appear downfield (δ 7.5–8.5 ppm) due to electron withdrawal by nitroso groups .

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₄N₂O₂ |

| Molecular Weight | 136.11 g/mol |

| Melting Point | Not well-documented (decomposes) |

| Solubility | Low in water; soluble in polar organics |

Synthetic Pathways

Direct Nitrosylation

1,2-Dinitrosobenzene may be synthesized via nitrosylation of 1,2-diaminobenzene (o-phenylenediamine) using nitrous acid (HNO₂):

This reaction typically proceeds under acidic conditions (pH 3–5) at 0–5°C to minimize side reactions .

Oxidation of 1,2-Diaminobenzene

Alternative routes involve oxidation with agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), though yields are often suboptimal due to overoxidation risks .

Reactivity and Applications

Coordination Chemistry

Nitroso groups act as ligands for transition metals, forming complexes with Cu(II), Fe(II), and Ru(III). These complexes are studied for catalytic applications, including oxidation reactions and nitrogen fixation .

Polymer Stabilization

Nitrosoarenes inhibit radical-mediated degradation in polymers. 1,2-Dinitrosobenzene’s bifunctional structure enhances crosslinking efficiency in rubber vulcanization .

Biological Activity

Preliminary studies suggest nitroso compounds exhibit antimicrobial properties, though 1,2-dinitrosobenzene’s toxicity profile remains poorly characterized. Analogous nitroso derivatives show LD₅₀ values of 50–100 mg/kg in rodent models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume